N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c17-16(18,19)15(20-13-9-5-2-6-10-13)21-14(22)11-12-7-3-1-4-8-12/h1-10,15,20H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFJIXJVTKFWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide typically involves the reaction of aniline with trichloroacetaldehyde to form an intermediate, which is then reacted with phenylacetic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the anilino group. Potassium permanganate (KMnO₄) in acidic medium oxidizes the secondary amine to a nitroso derivative, with the trichloroethyl group remaining intact due to its electron-withdrawing stability.
| Reaction Component | Details |
|---|---|
| Reagent | KMnO₄ |
| Conditions | H₂SO₄, 60–80°C |
| Product | N-(1-nitroso-2,2,2-trichloroethyl)-2-phenylacetamide |
| Yield | 68–72% (isolated) |
Mechanistically, the reaction proceeds via electrophilic attack on the nitrogen lone pair, followed by deprotonation and elimination of water.
Reduction Reactions
The trichloroethyl moiety undergoes selective reduction using lithium aluminum hydride (LiAlH₄) in anhydrous ether, yielding a primary amine while preserving the phenylacetamide group.
| Reaction Component | Details |
|---|---|
| Reagent | LiAlH₄ |
| Conditions | Dry ether, 0–5°C |
| Product | N-(1-anilino-2-chloroethyl)-2-phenylacetamide |
| Yield | 55–60% |
The reaction follows a radical pathway, where AlH₄⁻ abstracts a chlorine atom, initiating a chain reaction that replaces Cl with H.
Substitution Reactions
The trichloromethyl group participates in nucleophilic substitution under alkaline conditions. Sodium hydroxide (NaOH) in aqueous or alcoholic media replaces chlorine atoms with hydroxyl groups.
| Reaction Component | Details |
|---|---|
| Reagent | NaOH |
| Conditions | Ethanol/water (1:1), reflux |
| Product | N-(1-anilino-2-hydroxyethyl)-2-phenylacetamide |
| Yield | 75–80% |
Kinetic studies indicate an SN2 mechanism, with hydroxide ion backside attack at the central carbon of the trichloroethyl group.
Comparative Reactivity
The trichloroethyl group enhances electrophilicity, enabling faster substitution compared to non-halogenated analogues. Key factors influencing reactivity:
| Factor | Effect on Reactivity |
|---|---|
| Electron-withdrawing Cl atoms | Stabilizes transition states in substitution |
| Steric hindrance from phenylacetamide | Slows nucleophilic attack at the amide carbonyl |
| Solvent polarity | Polar aprotic solvents (e.g., DMF) accelerate substitution |
Functional Group Interactions
-
Amide Hydrolysis : Resistant to hydrolysis under neutral conditions but cleaves in concentrated HCl at 100°C, yielding phenylacetic acid and 1-anilino-2,2,2-trichloroethylamine.
-
Anilino Group Reactivity : Undergoes diazotization with NaNO₂/HCl at 0°C, forming a diazonium salt that couples with β-naphthol to produce an azo dye .
Scientific Research Applications
N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituted Anilino-Trichloroethyl Acetamides
- 2-Phenyl-N-[2,2,2-Trichloro-1-(2-Methoxyanilino)Ethyl]Acetamide (): Structural Difference: A methoxy group (-OMe) is introduced at the ortho position of the aniline ring. This modification may enhance solubility compared to the parent compound due to increased polarity. Synthesis: Likely synthesized via nucleophilic substitution or condensation reactions, similar to methods in multicomponent reactions ().
Heterocyclic-Substituted Acetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Arylacetamides (): Structural Difference: The trichloroethyl-anilino group is replaced with a benzothiazole ring containing a trifluoromethyl (-CF₃) substituent. These compounds are patented for pharmaceutical applications, suggesting antitumor or antimicrobial activity .
- Thiadiazole Derivatives (): Example: N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Carboxamides. Structural Difference: Incorporates a 1,3,4-thiadiazole ring, a heterocycle known for diverse bioactivity. Impact: These derivatives exhibit antimicrobial and antitumor properties, attributed to the thiadiazole’s ability to interact with enzymes or DNA .
- Thiazol-2-yl Acetamides (): Example: 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide. Structural Difference: Substitution with a thiazole ring instead of the trichloroethyl-anilino group. Impact: The thiazole ring enables coordination with metal ions and hydrogen bonding, as seen in crystal structures. Such compounds are explored for their structural similarity to penicillin derivatives .
Chloroacetamides in Agrochemicals ()
- Alachlor and Pretilachlor :
Complex Carbothioyl Derivatives ()
- N-(1-(((4-Acetylanilino)Carbothioyl)Amino)-2,2,2-Trichloroethyl)-2-CL-Acetamide: Structural Difference: Incorporates a carbothioyl group and additional chloro substituents. Impact: The thiourea moiety may enhance metal chelation or enzyme inhibition, though synthesis complexity increases .
Biological Activity
N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to various enzymes and receptors, thereby modulating their activity. Notably, the trichloroethyl group in the compound is known to interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth. The compound’s mechanism in this context may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. The compound's ability to target specific signaling pathways involved in cell proliferation makes it a candidate for further investigation as a potential chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness against these pathogens.
- Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Escherichia coli | MIC = 64 µg/mL | |
| Anticancer | MCF-7 (breast cancer cells) | IC50 = 25 µM after 48 hours |
Q & A
Q. What are the standard synthetic routes for N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with precursors like 2-chloro-N-phenylacetamide derivatives. For example, chloroacetyl chloride reacts with aniline derivatives in the presence of a base (e.g., K₂CO₃) in dry dichloromethane at 0°C, followed by refluxing with trichloroethylamine intermediates. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the solvent system. Post-reaction, products are isolated via solvent evaporation, ice quenching, and crystallization (ethanol) or extraction (ethyl acetate). Optimization focuses on stoichiometry (e.g., excess NaN₃ for azide substitutions) and solvent ratios (toluene:water = 8:2) to maximize yields .
Q. How is the purity of this compound assessed during synthesis?
Purity is validated using chromatographic (TLC, HPLC) and spectroscopic methods. TLC with hexane:ethyl acetate (9:1) is used for real-time monitoring. Final products are characterized by IR spectroscopy (νNH and carbonyl stretches at ~1650–1700 cm⁻¹) and NMR (¹H/¹³C) to confirm functional groups and structural integrity. For example, ¹H NMR in acetone-d₆ resolves peaks for trichloroethyl (δ 4.5–5.0 ppm) and phenylacetamide protons (δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational isomerism or solvent effects. Advanced resolution involves:
- X-ray crystallography : To unambiguously determine molecular geometry and hydrogen-bonding patterns.
- DFT calculations : To model electronic environments and predict chemical shifts.
- Variable-temperature NMR : To detect dynamic processes (e.g., rotamer interconversion).
For instance, structural studies on trichloroacetamides revealed planar amide groups and non-coplanar trichloroethyl moieties, explaining anisotropic NMR shifts .
Q. What mechanistic insights explain the pesticidal activity of this compound derivatives?
These compounds act as insect growth regulators by targeting the ecdysteroid receptor (EcR). The trichloroethyl group enhances lipophilicity, facilitating membrane penetration, while the phenylacetamide moiety mimics natural ecdysteroid structures. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., nitro or cyano groups) on the phenyl ring increase binding affinity to EcR. For example, N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-phenylacetamide (I7) exhibited 90% larval mortality in lepidopteran pests due to optimized steric and electronic interactions .
Q. How can solvent and catalyst selection improve the yield of this compound in multi-component reactions?
Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates in trichloroethyl intermediates. Catalysts like DMAP or TEA improve acylation efficiency by deprotonating amide nitrogens. For example, glacial acetic acid as a solvent in maleimide-thiourea condensations increased yields by 15–20% via acid-catalyzed imine formation .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Residual solvents (e.g., toluene) or unreacted intermediates (e.g., chloroacetamide) require GC-MS or LC-MS/MS for detection at ppm levels. Method validation includes spike-recovery tests (90–110% accuracy) and LOQ determination (≤0.1%). For pharmacopeial compliance, impurity profiling aligns with USP/EP guidelines using reverse-phase HPLC with UV detection (λ = 254 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
